5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, thiazole, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the following steps:
Synthesis of the Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiazole Intermediate: The thiazole intermediate can be prepared by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 5-hydroxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide.
Reduction: Formation of 5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide: Known for its unique combination of indole and thiazole moieties.
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-amine: Similar structure but with an amine group instead of a carboxamide.
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-26-16-7-8-17-15(11-16)12-18(23-17)21(25)22-10-9-20-24-19(13-27-20)14-5-3-2-4-6-14/h2-8,11-13,23H,9-10H2,1H3,(H,22,25) |
InChI Key |
RXKUGLMBSPSIQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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